molecular formula C15H22O3S B1359367 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone CAS No. 898772-98-0

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone

Cat. No. B1359367
M. Wt: 282.4 g/mol
InChI Key: VZKMBEKAWZLJQL-UHFFFAOYSA-N
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Description

Compounds like “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone” typically belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements as members of the ring .


Synthesis Analysis

The synthesis of such compounds often involves the formation of a heterocyclic ring, such as a dioxolane ring, which can be formed through a variety of methods, including reactions with 1,2-diols . The addition of the thienyl and ethylpentyl groups would likely involve further steps, possibly including nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with the dioxolane ring providing a degree of rigidity to the structure. The thienyl and ethylpentyl groups would likely add further complexity to the structure .


Chemical Reactions Analysis

In terms of reactivity, the compound could potentially undergo a variety of reactions. For example, esters are known to undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups present would all influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Molecular Modeling and Antioxidant Evaluation

Research by Althagafi (2022) in the field of molecular modeling utilized derivatives of di-2-thienyl ketones in assessing their electronic and chemical reactivity. These derivatives showed significant inhibition in antioxidant activities, highlighting the potential of such compounds in this field. Quantum chemical calculations were employed to evaluate their properties, indicating a wide range of applications in molecular modeling and antioxidants (Althagafi, 2022).

Synthesis from β-Chlorolactic Acid

Shevchuk, Podgornova, and Ustavshchikov (2001) conducted a study on synthesizing 1,3-dioxolane derivatives, like 2-Ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one, by reacting β-chlorolactic acid with different ketones. This process sheds light on the synthesis pathway for such compounds, indicating their potential for various chemical syntheses (Shevchuk, Podgornova, & Ustavshchikov, 2001).

Catalytic Synthesis Involving Epoxides

Adams, Barnard, and Brosius (1999) explored the catalytic synthesis of 1,3-dioxolanes by adding ketones to epoxides. This method, using a specific catalyst, resulted in various 1,3-dioxolanes, demonstrating the versatility of these compounds in chemical synthesis (Adams, Barnard, & Brosius, 1999).

Zeolite-Catalyzed Synthesis

Zatorski and Wierzchowski (1991) utilized zeolites as catalysts for synthesizing 4-phenyl-1,3-dioxolanes from styrene oxide and aliphatic ketones. This study highlights the role of zeolites in the chemical synthesis of 1,3-dioxolanes and their derivatives, showing the effectiveness of such catalysts in these processes (Zatorski & Wierzchowski, 1991).

Safety And Hazards

The safety and hazards associated with such a compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to refer to material safety data sheets (MSDS) or similar resources for specific information .

Future Directions

Future research on such a compound could potentially involve further exploration of its synthesis, as well as investigation into its potential uses. This could include testing its biological activity, or exploring its potential applications in fields such as materials science or catalysis .

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3S/c1-3-5-6-11(4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKMBEKAWZLJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641915
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone

CAS RN

898772-98-0
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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